molecular formula C13H14N2O2 B189220 Tetrahydroharman-3-carboxylic acid CAS No. 5470-37-1

Tetrahydroharman-3-carboxylic acid

Cat. No.: B189220
CAS No.: 5470-37-1
M. Wt: 230.26 g/mol
InChI Key: ZUPHXNBLQCSEIA-UHFFFAOYSA-N
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Description

Tetrahydroharman-3-carboxylic acid, also known as 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, is a polycyclic aromatic compound. It belongs to the β-carboline alkaloid family, which is known for its diverse biological activities. This compound exhibits notable antioxidant properties and has been implicated in various biological processes .

Biochemical Analysis

Biochemical Properties

Tetrahydroharman-3-carboxylic acid exhibits significant antioxidant properties and has been shown to inhibit protein synthesis and the production of growth factors within cells . It acts as a buffer against protons, thereby inhibiting acid formation . This compound can cross cell membranes through passive diffusion, highlighting its cellular permeability . This compound interacts with enzymes such as myeloperoxidase, where it forms hydrogen bonds and van der Waals interactions, indicating its potential role as an inhibitor .

Cellular Effects

This compound has been observed to influence various cellular processes. It exhibits cytotoxic activity by inhibiting cell growth and protein synthesis . Additionally, it has antioxidant properties that help scavenge free radicals, thereby protecting cells from oxidative stress . This compound also affects cell signaling pathways and gene expression, contributing to its role in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It interacts with biomolecules such as myeloperoxidase, forming stable complexes through hydrogen bonds and van der Waals interactions . This interaction inhibits the enzyme’s activity, leading to reduced oxidative stress within cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals through electron transfer mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its antioxidant properties and inhibitory effects on protein synthesis . Long-term studies have indicated that it continues to protect cells from oxidative stress and inhibit cell growth over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant antioxidant and cytotoxic activities without adverse effects . At higher doses, it may cause toxicity and adverse effects, including inhibition of DNA synthesis and cell division . These threshold effects highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including tryptophan metabolism . It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. This compound also affects metabolic flux and metabolite levels, contributing to its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion . It can cross cell membranes and accumulate in specific cellular compartments. The compound’s interactions with transporters and binding proteins influence its localization and accumulation within cells .

Subcellular Localization

This compound exhibits subcellular localization, primarily within the cytoplasm and mitochondria . Its activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments. This localization is crucial for its role in inhibiting protein synthesis and protecting cells from oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydroharman-3-carboxylic acid typically involves the cyclization of tryptamine derivatives. One common method is the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the β-carboline structure . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetrahydroharman-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated β-carbolines, and various substituted β-carbolines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPHXNBLQCSEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023900
Record name 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5470-37-1
Record name 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydroharman-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroharman-3-carboxylic acid
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Record name 1-Methyl-tetrahydro-beta-carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

290 °C
Record name (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of Tetrahydroharman-3-carboxylic acid in organic synthesis?

A1: this compound demonstrates promising utility as a ligand in the development of novel nanocatalysts. Specifically, it has been successfully employed to functionalize Fe3O4 nanoparticles, facilitating the immobilization of Lanthanum (La) []. This La-THH-CO2H@Fe3O4 nanocomposite exhibited high catalytic efficiency in synthesizing various heterocyclic compounds, including 5-substituted 1H-tetrazoles, 1-substituted 1H-tetrazoles, and tetrazolopyrimidine derivatives via multicomponent reaction pathways [].

Q2: Has this compound been identified in any food products?

A2: Yes, this compound was recently identified in various types of vinegar during a comprehensive metabolomic analysis []. Notably, this study marked the first reported instance of detecting both this compound and harmalan in vinegar samples [].

Q3: Beyond its catalytic potential, does this compound contribute to the sensory profile of food products?

A3: While research on the specific sensory impact of this compound is limited, it's worth noting that it was discovered alongside other taste-active compounds in vinegar []. The study identified various diketopiperazines and linear dipeptides, known contributors to different taste attributes, for the first time in vinegar, suggesting a potential role for this compound in the overall sensory experience []. Further investigation is needed to ascertain its specific taste contribution.

Q4: Is there any historical context for the study of this compound in beverages?

A4: Yes, previous research in Japan investigated the presence and potential impact of this compound in sake, a traditional Japanese rice wine. Studies focused on identifying and characterizing compounds contributing to off-flavors or undesirable taste profiles in sake, highlighting the importance of understanding the role of such compounds [, ].

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